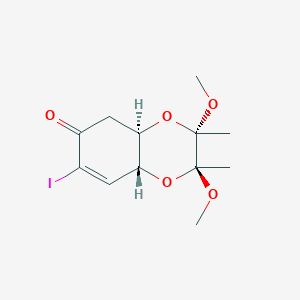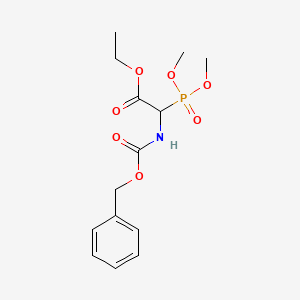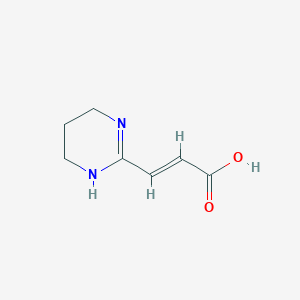
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is a heterocyclic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol This compound features a pyrimidine ring that is partially hydrogenated, making it a tetrahydropyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid typically involves the condensation of diamines with appropriate carbonyl compounds. One common method includes the reaction of 1,3-diaminopropane with acrylic acid under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid are not well-documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to fully hydrogenated pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, fully hydrogenated pyrimidines, and oxidized pyrimidine compounds.
Scientific Research Applications
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-(5-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)benzoic acid: This compound features a benzimidazole ring fused to the tetrahydropyrimidine ring, offering different biological activities.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar tetrahydropyrimidine derivative with different substituents, leading to varied chemical properties.
Uniqueness
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its partially hydrogenated pyrimidine ring provides a balance between stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
116162-28-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.1665 |
Synonyms |
2-Propenoic acid, 3-(1,4,5,6-tetrahydro-2-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




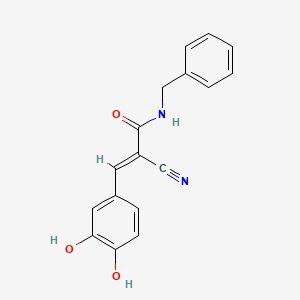
![tert-butyl N-[1-[[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1141865.png)
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)
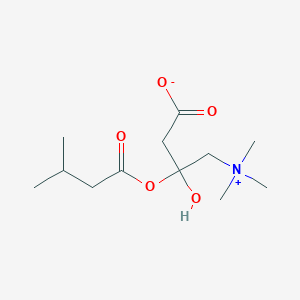
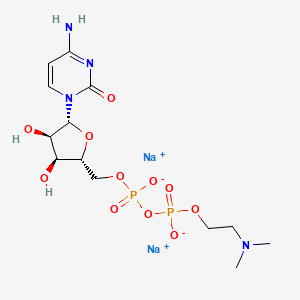
![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)
